molecular formula C4H5ClO3 B048316 Ethyl chloroglyoxylate CAS No. 4755-77-5

Ethyl chloroglyoxylate

Cat. No. B048316
CAS RN: 4755-77-5
M. Wt: 136.53 g/mol
InChI Key: OWZFULPEVHKEKS-UHFFFAOYSA-N
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Description

Ethyl chloroglyoxylate is a chemical compound used in various organic syntheses. Its significance lies in its reactivity and utility in forming more complex chemical structures.

Synthesis Analysis

Ethyl chloroglyoxylate can be synthesized through various chemical reactions. One method involves the base-catalyzed conjugate addition reaction with enones and enals, leading to the formation of functionalized sulfones through a sulfa-Michael reaction (Fernández et al., 2014). Another approach includes the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding high purity products without the need for chromatography (Viirre & Hudson, 2003).

Molecular Structure Analysis

The molecular structure of ethyl chloroglyoxylate derivatives can be analyzed through various spectroscopic techniques. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a derivative, was characterized using NMR and mass spectral analysis, and its structure was confirmed by X-ray diffraction studies (Achutha et al., 2017).

Chemical Reactions and Properties

Ethyl chloroglyoxylate participates in a range of chemical reactions. It shows about 10^6 times faster solvolyses than chloroformates, suggesting a reaction mechanism involving addition-elimination steps (Kevill, Park, & Kyong, 2005). Its derivatives can undergo reactions like cyclocondensation under ultrasound irradiation with high regioselectivity (Machado et al., 2011).

Physical Properties Analysis

The physical properties of ethyl chloroglyoxylate derivatives vary. For instance, ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was studied for its physical properties using X-ray diffraction and various spectroscopic methods, providing insights into its molecular geometry and vibrational frequencies (Pekparlak et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl chloroglyoxylate can be explored through its reactivity in various chemical reactions. For example, ethyl glyoxylate N-tosylhydrazone, a related compound, serves as an excellent sulfonyl anion surrogate in base-catalyzed reactions (Fernández et al., 2014). Similarly, its derivatives can be used in the synthesis of peptide nucleic acid monomers (Viirre & Hudson, 2003).

Scientific Research Applications

  • Controlled Polymerization : Ethyl glyoxylate, a derivative of ethyl chloroglyoxylate, has been successfully used in controlled polymerization. This process is relevant for applications in coatings, sensors, and drug delivery vehicles (Rabiee Kenaree & Gillies, 2018).

  • Synthesis of Intermediates for Pharmaceuticals : The synthesis of ethyl 3-aryl-5-methyl-2-pyrrolecarboxylate, a key intermediate for producing pyrrolnitrin, involves ethyl chloroglyoxylate. Pyrrolnitrin is an important compound in pharmaceutical chemistry (Nakano et al., 1969).

  • Sulfonyl Transfer Reagent : Ethyl glyoxylate N-tosylhydrazone, derived from ethyl chloroglyoxylate, serves as an effective sulfonyl anion surrogate. It's used in the synthesis of functionalized sulfones with high yield and chemoselectivity in base-catalyzed reactions (Fernández et al., 2014).

  • Chemical Synthesis and Rearrangement : Ethyl chloroglyoxylate is involved in the synthesis and rearrangement of ethyl aryloxyglyoxalate arylhydrazones. This process is significant in the field of organic synthesis (Shawali et al., 1975).

  • Photochemical Reactions : In photochemical studies, ethyl chloroglyoxylate reacts with compounds like cyclohexane and toluene. This research is fundamental to understanding photochemical processes in organic chemistry (Pac & Tsutsumi, 1966).

  • Synthesis of Ethyl Demethylaminothiazolyloximate : A notable application includes the synthesis of ethyl demethylaminothiazolyloximate, streamlining the process by eliminating the need for large quantities of organic solvents and reducing reaction time (Cheng Qing-rong, 2007).

  • Liquid-Liquid Extraction and Chromatography : Ethylammonium nitrate solvents, related to ethyl chloroglyoxylate, are effective in isolating proton donor functional analytes in liquid-liquid extraction and chromatography. They have applications in analyzing urban dust, shale oil, and urine samples (Shetty et al., 1990).

  • Antitumor Properties : Compounds like CHG(Et)2, related to ethyl chloroglyoxylate, exhibit promising pharmacokinetic and antitumor properties, suggesting potential clinical use in treating various cancers (Sharkey et al., 2000).

  • PEGylation in Biomedical Applications : Ethylene glycol and its derivatives, including those related to ethyl chloroglyoxylate, are used in PEGylation processes, which are crucial in biomedicine for improving the efficacy of therapeutic agents (Roberts et al., 2002; Yue et al., 2012).

  • Toxicological Studies : Ethylmercury-containing compounds, similar in structure to ethyl chloroglyoxylate, are studied for their ability to cross the blood-brain barrier and accumulate mercury in the brain (Kern et al., 2019).

  • Kinetic Studies in Organic Chemistry : Studies on the solvolysis of methyl and ethyl chloroglyoxylates contribute significantly to understanding reaction mechanisms in organic chemistry (Kevill et al., 2005).

Safety And Hazards

Ethyl chloroglyoxylate is classified as a flammable liquid (Category 3), and it may cause severe skin burns and eye damage (Category 1B). It may also cause respiratory irritation (Category 3) . It is advised to avoid breathing its mist or vapors, and it should not come in contact with the skin or eyes . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

ethyl 2-chloro-2-oxoacetate
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InChI

InChI=1S/C4H5ClO3/c1-2-8-4(7)3(5)6/h2H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OWZFULPEVHKEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063598
Record name Acetic acid, chlorooxo-, ethyl ester
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Molecular Weight

136.53 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Ethyl oxalyl chloride
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Vapor Pressure

7.61 [mmHg]
Record name Ethyl oxalyl chloride
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Product Name

Ethyl chloroglyoxylate

CAS RN

4755-77-5
Record name Ethyl oxalyl chloride
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Record name Acetic acid, 2-chloro-2-oxo-, ethyl ester
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Record name Ethyl oxalyl chloride
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Record name Acetic acid, 2-chloro-2-oxo-, ethyl ester
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Record name Acetic acid, chlorooxo-, ethyl ester
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Record name Ethyl chloroglyoxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
C Pac, S Tsutsumi - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… ethyl chloroglyoxylate has been qualitatively discussed. A cyclohexyl radical attacks the carbonyl group of the acid chloride function in ethyl chloroglyoxylate to … ethyl chloroglyoxylate …
Number of citations: 7 www.journal.csj.jp
PF Kruse Jr, N Geurkink, KL Grist - Journal of the American …, 1954 - ACS Publications
… mandelate and N-bromosuccinimide appears simpler than by the permanganate oxidation method,6 the selenium dioxide oxidation of ethyl phenylacetate,7 the ethyl chloroglyoxylate-…
Number of citations: 31 pubs.acs.org
MW Moon - The Journal of Organic Chemistry, 1972 - ACS Publications
… Ethyl chloroglyoxylate 2- [ (p-nitrophenyl )hydrazone] (6a) gave the following data: mp 193-… by the above method from ethyl chloroglyoxylate 2-[(2,4,6trichlorophenyl)hydrazone] ,82 was …
Number of citations: 39 pubs.acs.org
AR Katritzky, Z Wang, AP Wells… - Organic preparations and …, 1995 - Taylor & Francis
… Friedel-Crafts acylation using ethyl chloroglyoxylate? the reaction of organometallic species with ethyl chloroglyoxylate,' and the homologation of acyl halides via the hydrolysis and …
Number of citations: 9 www.tandfonline.com
C Pac, S Tsutsumi - Tetrahedron Letters, 1965 - Elsevier
… deals with the direct and concurrent introduction of ethoxycarbonyl and chloroformyl groups into the double bond of an olefin by the photochemical reaction of ethyl chloroglyoxylate (…
Number of citations: 3 www.sciencedirect.com
H Bock, S Huet, P Dechambenoit… - European Journal of …, 2015 - Wiley Online Library
… Glyoxylic functionalization of chrysene by Friedel–Crafts acylation with ethyl chloroglyoxylate or by bromination followed by substituent exchange enables the formation of bis[5]helicene-…
TE Kim, HS Kim - Journal of the Korean Chemical Society, 1998 - koreascience.kr
… The reaction of 6-chloro-2-hydrazinoquinoxaline 4-oxide (11) with ethyl chloroglyoxylate provided ethyl 8-chloro-4H-1,3,4-oxadiazino[5,6-b]quinoxaline-2-carboxylate (12) through the …
Number of citations: 0 koreascience.kr
鈴木純二, 石田達也, 菊池靖夫, 伊藤美明… - Journal of Pesticide …, 2002 - jlc.jst.go.jp
… monosubstituted by the 4-alkyl, 4-F, 4-Cl, or 4-CF3O, or disubstituted ketoesters (VII) were prepared by a FriedelCrafts-type reaction of substituted benzenes with ethyl chloroglyoxylate.…
Number of citations: 61 jlc.jst.go.jp
M Simon, H Seyferth - The Journal of Organic Chemistry, 1958 - ACS Publications
… Ethyl chloroglyoxylate was … (0.042 mole) ethyl chloroglyoxylate. The solution was … (0.03 mole), ethyl chloroglyoxylate 4.5 g. (0.032 mole), and 3.87 g. (0.03mole) quinoline yielded the …
Number of citations: 12 pubs.acs.org
M Ferreira, E Girotto, A Bentaleb… - … A European Journal, 2015 - Wiley Online Library
… Although the double Friedel–Crafts acylation of arenes with ethyl chloroglyoxylate is hindered by the strongly deactivating effect of the first-entering glyoxylic substituent, the double …

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